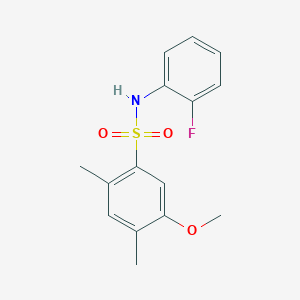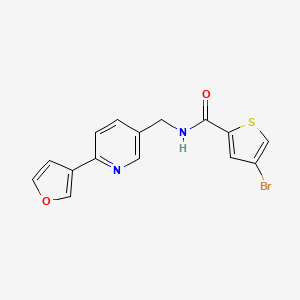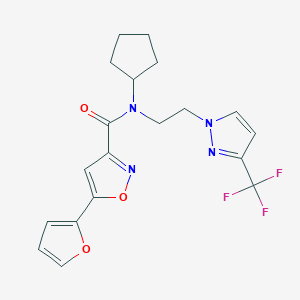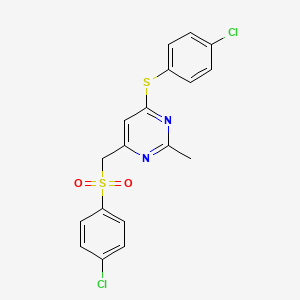
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as FMeO-DADSO, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in 2005 by researchers at the University of California, Davis, and has since been studied for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The exact mechanism of action of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In Alzheimer's disease research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In diabetes research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to activate AMP-activated protein kinase (AMPK), a signaling pathway that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to improve cognitive function and reduce oxidative stress and inflammation in the brain. In diabetes research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce inflammation and oxidative stress in the liver and adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. It is also relatively easy and cost-effective to synthesize. However, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. It also requires further studies to determine its long-term safety and efficacy in human subjects.
Orientations Futures
There are several future directions for research on N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, including:
1. Further studies on the mechanism of action of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in different diseases and cell types.
2. Development of more potent and selective analogs of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide for therapeutic use.
3. Studies on the pharmacokinetics and pharmacodynamics of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in animal models and human subjects.
4. Clinical trials to evaluate the safety and efficacy of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in different diseases.
5. Studies on the potential use of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide as a tool compound for epigenetic and metabolic research.
Méthodes De Synthèse
The synthesis of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4-dimethylphenol and paraformaldehyde to form 2,4-dimethyl-5-methoxybenzyl alcohol. This is followed by the reaction of the alcohol with sulfuryl chloride to form 2,4-dimethyl-5-methoxybenzenesulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 2-fluoroaniline to form N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-8-11(2)15(9-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXDNTGCERQKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorobenzyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2512491.png)
![3-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B2512492.png)





![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)
amine](/img/structure/B2512503.png)

![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)


